N-benzyl-4-tert-butylbenzamide
Description
Historical Context of Benzamide (B126) Scaffold Exploration in Chemical Sciences
The benzamide scaffold is a fundamental structural motif in organic and medicinal chemistry. researchgate.net Its presence in numerous biologically active compounds has driven extensive research for over a century. researchgate.netmdpi.com Historically, the exploration of benzamides began with their synthesis and characterization, often as derivatives of benzoic acid. Early studies focused on understanding the reactivity of the amide bond and the influence of substituents on the benzene (B151609) ring.
The discovery of the biological activities of various benzamide-containing molecules marked a significant turning point, propelling the scaffold into the realm of medicinal chemistry. researchgate.net Researchers began to systematically modify the benzamide structure, exploring the impact of different substituents on the aromatic ring and the amide nitrogen. This led to the identification of benzamides with a wide array of pharmacological properties. nih.gov The versatility of the benzamide core as a building block in organic synthesis has also been a long-standing area of interest, with numerous methods developed for its formation and functionalization. researchgate.net
Significance of N-benzyl-4-tert-butylbenzamide within Contemporary Organic Chemistry
In contemporary organic chemistry, this compound serves as a model compound for studying a variety of chemical transformations and molecular interactions. The presence of both a bulky tert-butyl group and a flexible benzyl (B1604629) group allows for the investigation of steric effects on reaction outcomes and conformational preferences.
The amide bond in this compound is a key functional group, and its reactivity is a subject of ongoing research. For instance, the compound can participate in reactions such as directed C-H activation, where the amide group guides a metal catalyst to functionalize a specific C-H bond. ibs.re.kr The synthesis of this compound itself can be achieved through standard amidation procedures, such as the coupling of 4-tert-butylbenzoic acid with benzylamine (B48309). rsc.org This reaction is a classic example of amide bond formation, a cornerstone of organic synthesis.
Overview of Principal Academic Research Domains Pertaining to this compound
Academic research involving this compound and structurally related compounds spans several key areas:
Synthetic Methodology: The compound is utilized in the development and optimization of new synthetic methods. For example, it has been used as a substrate in studies exploring deoxyfluorination and amidation reactions of carboxylic acids. rsc.org
Medicinal Chemistry: While this article excludes pharmacological data, it is noteworthy that the N-benzyl benzamide scaffold is being investigated for its potential as a framework for developing new therapeutic agents. nih.gov For instance, derivatives of N-benzyl benzamide have been synthesized and studied for their inhibitory activity against certain enzymes. nih.gov
Structural Chemistry and Crystallography: The solid-state structure of related benzamides has been a subject of interest. X-ray crystallography studies on compounds like p-(tert-butyl)benzamide provide insights into the packing and intermolecular interactions, such as hydrogen bonding, which are influenced by the bulky tert-butyl group. nih.gov These studies help in understanding the supramolecular chemistry of these molecules.
Materials Science: The thermal stability and potential for forming organized structures make benzamide derivatives, including those with tert-butyl and benzyl groups, candidates for investigation in materials science. vulcanchem.com
Research Gaps and Future Directions in this compound Studies
Despite the research conducted on this compound and its analogs, several research gaps and potential future directions can be identified:
Advanced Catalytic C-H Functionalization: While chelation-assisted C-H activation is established, developing catalytic systems that can selectively functionalize the various C-H bonds in this compound without relying on a directing group remains a significant challenge and a promising area for future research. ibs.re.kr
Structure-Property Relationship Studies: A more systematic investigation into how modifications of the benzyl and tert-butyl groups affect the physicochemical properties of the molecule is needed. vulcanchem.com This could involve synthesizing a library of derivatives and correlating their structural features with properties like solubility, melting point, and crystal packing.
Green Synthesis Approaches: The development of more environmentally friendly and sustainable methods for the synthesis of this compound and related compounds, such as using solvent-free or microwave-assisted techniques, is a valuable future direction. vulcanchem.com
Computational Modeling: In-depth computational studies, such as using Density Functional Theory (DFT), could provide a deeper understanding of the electronic structure, conformational landscape, and reactivity of this compound. This can complement experimental findings and guide the design of new experiments.
Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 101927-55-3 | C18H21NO | 267.37 | 143-144 cas.org |
| 4-tert-butylbenzamide (B1266068) | 56108-12-4 | C11H15NO | 177.24 | 170 chemsrc.com |
| N-(tert-Butyl)benzylamine | 3378-72-1 | C11H17N | 163.26 | -25 chemicalbook.com |
| 4-tert-Butylbenzoic acid | 98-73-7 | C11H14O2 | 178.23 | 164-167 |
| Benzylamine | 100-46-9 | C7H9N | 107.15 | - |
Spectroscopic Data for N-Benzyl-4-(tert-butyl)benzamide rsc.org
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.73 (d, J = 8.4 Hz, 2H), 7.46 (d, J = 8.4 Hz, 2H), 7.39 – 7.27 (m, 5H), 6.37 (s, 1H), 4.65 (d, J = 5.7 Hz, 2H), 1.33 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.3, 155.1, 138.4, 131.5, 128.8, 127.9, 127.6, 126.8, 125.6, 44.1, 34.9, 31.2 |
| ESI-HRMS for [M+H]⁺ C₁₈H₂₂NO | Calculated: 268.1696, Found: 268.1698 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
101927-55-3 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-benzyl-4-tert-butylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)16-11-9-15(10-12-16)17(20)19-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,19,20) |
InChI Key |
YDWFQKUSPZKUPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Pictograms |
Irritant; Environmental Hazard |
solubility |
0.6 [ug/mL] |
Synonyms |
N-benzyl-4-tert-butylbenzamide |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of N Benzyl 4 Tert Butylbenzamide
Established Synthetic Routes for N-benzyl-4-tert-butylbenzamide
Amide Bond Formation Strategies for this compound (e.g., from 4-tert-butylbenzoic acid and benzylamine)
The most direct and conventional method for synthesizing this compound is through the formation of an amide bond between 4-tert-butylbenzoic acid and benzylamine (B48309). science.gov This transformation is typically achieved by activating the carboxylic acid group of 4-tert-butylbenzoic acid to make it more susceptible to nucleophilic attack by the amino group of benzylamine.
A common approach involves converting the carboxylic acid into a more reactive acyl chloride. This is often done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-tert-butylbenzoyl chloride is then reacted with benzylamine, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. smolecule.com
Alternatively, various coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ. Examples of such reagents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium- or uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).
A specific example involves the use of pyridinesulfonyl fluoride, which can be used for the amidation of carboxylic acids. In a general procedure, 4-tert-butylbenzoic acid can be reacted with an amine in the presence of this reagent to afford the corresponding amide. rsc.org For instance, the reaction of 4-tert-butylbenzoic acid with 4-nitrobenzylamine (B181301) at 50 °C yielded 4-tert-butyl-N-(4-nitrobenzyl)benzamide with a high yield of 89%. rsc.org
Table 1: Amide Bond Formation Strategies
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-tert-butylbenzoic acid, dibenzylamine | Pyridinesulfonyl Fluoride, 50 °C | N,N-Dibenzyl-4-(tert-butyl)benzamide | 89% | rsc.org |
| 4-tert-butylbenzoic acid, 4-nitrobenzylamine | Pyridinesulfonyl Fluoride, 50 °C | 4-tert-butyl-N-(4-nitrobenzyl)benzamide | 89% | rsc.org |
Multi-Step Synthesis Approaches Involving Precursors of this compound (e.g., via N-(tert-butyl)-4-nitrobenzamide intermediates)
Multi-step syntheses provide alternative pathways to this compound, often starting from more readily available precursors or allowing for the introduction of specific functionalities in a controlled manner. One such approach involves the use of nitro-substituted intermediates. rjptonline.orgbohrium.comresearchgate.net
A representative synthesis begins with the acylation of tert-butylamine (B42293) with 4-nitrobenzoyl chloride. This reaction is typically performed in an anhydrous solvent like ethyl acetate (B1210297) at a controlled temperature (e.g., 5–10°C) to minimize side reactions. A base such as pyridine or triethylamine is added to scavenge the HCl produced. This step yields N-(tert-butyl)-4-nitrobenzamide in good yields (often greater than 77%).
The subsequent step is the reduction of the nitro group to an amino group. This is commonly achieved through catalytic hydrogenation. The N-(tert-butyl)-4-nitrobenzamide is treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. researchgate.net The reduction is usually carried out in a solvent like ethyl acetate at temperatures between 20–50°C, yielding 4-amino-N-(tert-butyl)benzamide. This amino-substituted benzamide (B126) can then serve as a versatile intermediate for further reactions. While this specific example leads to an amino-substituted analog, similar strategies starting with different nitroaromatics could be envisioned to ultimately yield the target this compound through subsequent reactions like reductive amination or other N-alkylation methods on the corresponding amine.
Table 2: Multi-Step Synthesis via Nitro-Intermediate
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1. Acylation | tert-butylamine, 4-nitrobenzoyl chloride | Ethyl acetate, Pyridine, 5-10°C | N-(tert-butyl)-4-nitrobenzamide | >77% |
Advanced Synthetic Strategies for Analogues and Derivatives of this compound
Modern synthetic chemistry offers sophisticated tools for the synthesis of complex benzamides, including catalytic systems and reactions that functionalize C-H bonds directly. These methods provide efficient routes to analogues and derivatives that might be difficult to access through traditional means.
Catalytic Approaches in Benzamide Synthesis (e.g., Pd/C catalytic hydrogenation)
Catalytic hydrogenation is a cornerstone of synthetic organic chemistry and is particularly relevant in the synthesis of benzamide derivatives. samaterials.comnih.govresearchgate.netorganic-chemistry.org As mentioned in section 2.1.2, palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of nitro groups to amines. researchgate.net This transformation is crucial for preparing amino-substituted benzamides, which are valuable precursors for a wide array of derivatives. The reaction is known for its high efficiency and clean conversion, often proceeding under mild conditions of temperature and pressure. samaterials.com
For instance, the reduction of N-(aryl)-nitrobenzamides to N-(aryl)-aminobenzamides is readily accomplished using 10% Pd/C with hydrogen gas in ethanol (B145695). researchgate.net This method is broadly applicable and tolerates a variety of functional groups, although care must be taken as some groups, like benzyl (B1604629) ethers, can be susceptible to hydrogenolysis under these conditions. nih.govrsc.org
Table 3: Pd/C Catalytic Hydrogenation in Benzamide Synthesis
| Substrate | Catalyst System | Product | Key Feature | Reference |
|---|---|---|---|---|
| N-(tert-butyl)-4-nitrobenzamide | 10% Pd/C, H₂ | 4-amino-N-(tert-butyl)benzamide | Reduction of nitro group |
Metal-Mediated C-H Functionalization for Benzamide Formation (e.g., C-H amination of N-tert-butylbenzamide)
Direct C-H functionalization has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, offering more atom-economical and efficient synthetic routes. acs.orgnih.govrsc.orgresearchgate.netresearchgate.net In the context of benzamide synthesis, metal-catalyzed C-H amination allows for the direct introduction of an amino group onto the aromatic ring, guided by the existing amide functionality.
Rhodium catalysts, such as [{Cp*RhCl₂}₂], have been successfully employed for the ortho-C-H amination of N-substituted benzamides. nih.govresearchgate.net For example, the reaction of N-tert-butylbenzamide with aryl azides in the presence of a rhodium(III) catalyst and a silver salt co-catalyst (like AgSbF₆) can produce ortho-aminated benzamide derivatives. nih.govacs.org This reaction is believed to proceed through a five-membered rhodacyclic intermediate. rsc.orgresearchgate.net The amide group acts as a directing group, positioning the catalyst for selective C-H activation at the ortho position. The reaction is attractive as it releases nitrogen gas as the only byproduct. nih.gov
Iridium-based catalysts have also been shown to be highly effective, sometimes superior to rhodium, for the C-H amidation of benzamides using sulfonyl azides as the nitrogen source. acs.orgresearchgate.net Mechanochemical conditions, using a mixer mill, have been developed for these Ir(III)-catalyzed reactions, providing an environmentally benign alternative to solvent-based methods. acs.org
Table 4: Metal-Mediated C-H Amination of Benzamides
| Substrate | Nitrogen Source | Catalyst System | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| N-tert-butylbenzamide | Aryl azides | [{CpRhCl₂}₂], AgSbF₆ | Ortho-aminated benzamide | Amide-directed C-H activation | nih.govrsc.org |
Directed Ortho-Metalation and Rearrangement Reactions in Benzamide Synthesis (e.g., Wittig rearrangement of N-butylbenzamides)
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. researchgate.netunito.itorganic-chemistry.orgnih.gov The amide group, particularly N,N-dialkyl amides, is an excellent directing group, facilitating the deprotonation of the ortho-proton by a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA. The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents.
A related, more advanced transformation is the nih.gov-Wittig rearrangement, which has been effectively promoted by the N-butyl amide group in benzyloxy-N-butylbenzamides. nih.govacs.orgresearchgate.netacs.orgmdpi.com In this reaction, treatment of a substrate like 4-(benzyloxy)-N-butylbenzamide with a strong base (e.g., n-butyllithium) induces a rearrangement to form a diarylmethanol derivative. nih.govacs.org For example, 4-(benzyloxy)-N-butylbenzamide rearranges to N-butyl-4-(hydroxy(phenyl)methyl)benzamide. acs.org This method provides a two-step synthesis of isomerically pure substituted diarylmethanols starting from simple hydroxybenzoic acids. nih.gov The N-butyl amide group is crucial for promoting this rearrangement, which is compatible with various functional groups, although not with nitro groups. nih.gov
Table 5: Wittig Rearrangement in Benzamide Synthesis
| Substrate | Reagents/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| 4-(Benzyloxy)-N-butylbenzamide | n-Butyllithium, THF | N-Butyl-4-(hydroxy(phenyl)methyl)benzamide | nih.gov-Wittig rearrangement | acs.org |
Green Chemistry and Sustainable Synthesis Methods for this compound Production
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For the production of this compound and related amides, several green chemistry approaches have been investigated. These methods aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and milder reaction conditions.
One sustainable approach involves the direct condensation of carboxylic acids and amines. A reported method utilizes a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a reusable catalyst. This process, conducted under ultrasonic irradiation, facilitates the synthesis of benzamide derivatives at room temperature in short reaction times and with high yields. researchgate.net The use of ultrasound provides a green and powerful technology, enhancing reaction rates and often leading to cleaner products. researchgate.net
Enzymatic synthesis represents another significant green methodology for amide bond formation. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) as a biocatalyst in green solvents such as cyclopentyl methyl ether offers a simple and efficient route to a diverse range of amides. nih.gov This method proceeds with excellent conversions and yields, often without the need for extensive purification, highlighting its potential as an industrially viable and environmentally friendly process. nih.gov
Photochemical methods also offer a sustainable alternative. The formation of N-tert-butylbenzamides from tert-butylamine and substituted aromatic aldehydes has been reported to occur under UV irradiation. This reaction is thought to proceed via a benzoyl radical intermediate. beilstein-journals.orgbeilstein-journals.org While the yield can sometimes be moderate due to competing reactions, this approach avoids the use of traditional coupling reagents. beilstein-journals.org
Below is a table summarizing various sustainable methods for amide synthesis, which are applicable to the production of this compound.
| Method | Catalyst/Reagent | Conditions | Key Advantages |
| Ultrasonic-assisted Condensation | Diatomite earth@IL/ZrCl4 | Anhydrous toluene, Room Temperature, 15-60 min | Green, rapid, mild, high efficiency, reusable catalyst |
| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether | Sustainable, high conversion and yield, minimal purification |
| Photochemical Synthesis | UV light (365-375 nm) | EtOAc/acetone, Room Temperature, 16 h | Avoids traditional coupling reagents |
Exploration of Continuous Flow Reactors for this compound Derivatives
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better process control, and ease of scalability. The synthesis of this compound derivatives can be significantly improved by employing continuous flow reactors.
For instance, the synthesis of benzotriazin-4(3H)-ones, which are related heterocyclic scaffolds, has been successfully achieved in excellent yields with a residence time of only 10 minutes using a continuous flow reactor and violet light (420 nm) without the need for additives or photocatalysts. nih.gov This highlights the potential for rapid and efficient synthesis under continuous flow conditions. nih.gov
The industrial production of related amides, such as N-butyl-4-methoxybenzamide, may also involve the use of continuous flow reactors to optimize reaction conditions and improve yields. The precise control over parameters like temperature, pressure, and reaction time in a flow system allows for the fine-tuning of the reaction to maximize product formation and minimize byproducts.
The Ritter reaction, a method for producing N-tert-butyl amides, has also been adapted to a continuous-flow process using a recyclable m-phenolsulfonic acid-formaldehyde resin catalyst. researchgate.net This approach demonstrates the potential for developing sustainable and efficient continuous flow methods for a variety of amide syntheses.
| Feature | Advantage in Continuous Flow Synthesis |
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. |
| Precise Process Control | Accurate control over temperature, pressure, and residence time leads to higher selectivity and yield. |
| Scalability | Production can be easily scaled up by running the reactor for longer periods or by using parallel reactors. |
| Efficiency | Short reaction times and high throughput can be achieved. |
Chemical Reactivity and Derivatization Patterns of this compound
The chemical reactivity of this compound is dictated by its functional groups: the benzamide moiety, the benzyl group, and the tert-butyl group. These groups allow for a variety of chemical transformations, leading to a diverse range of derivatives.
Oxidation and Reduction Reactions of the Benzamide Moiety
The benzamide moiety in this compound can undergo both oxidation and reduction, although the specific reactions on this exact compound are not extensively detailed in the provided context. However, general reactions of benzamides can be inferred.
Oxidation: While the benzamide carbonyl group is generally resistant to oxidation, the aromatic rings and the N-benzyl group are more susceptible. The amino group in related amino-benzamides can be oxidized to nitroso or nitro derivatives using reagents like potassium permanganate (B83412) or hydrogen peroxide. evitachem.com
Reduction: The amide group can be reduced to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would convert this compound to the corresponding secondary amine.
A summary of potential oxidation and reduction reagents for benzamide scaffolds is presented below.
| Reaction | Reagent | Potential Product from this compound |
| Oxidation (of related amino-benzamides) | Potassium permanganate, Hydrogen peroxide | Nitroso or nitro derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄) | N-benzyl-1-(4-tert-butylphenyl)methanamine |
Nucleophilic Substitution Reactions on this compound Precursors
Nucleophilic substitution reactions are crucial for introducing various functional groups onto the precursors of this compound. These reactions are typically performed on precursors containing a suitable leaving group, such as a halogen.
For example, in the synthesis of related benzamides, a fluorine atom on the benzene (B151609) ring can be substituted by other nucleophiles under appropriate conditions. evitachem.com Common nucleophiles include sodium methoxide (B1231860) or potassium tert-butoxide. evitachem.com Similarly, the synthesis of N-(benzimidazol-2-yl)-4-tert-butylbenzamide involves the reaction of 2-aminobenzimidazole (B67599) with p-tert-butylbenzoyl chloride, a classic example of nucleophilic acyl substitution. google.com
The synthesis of various substituted benzamides often starts from precursors like 4-nitrobenzoyl chloride, which undergoes acylation with an amine, followed by reduction of the nitro group. This nitro group can also be a precursor for diazotization and subsequent Sandmeyer reactions to introduce a variety of substituents.
| Precursor | Nucleophile/Reagent | Reaction Type | Product Type |
| 2-Fluoroaniline derivative | Sodium methoxide | Nucleophilic Aromatic Substitution | Methoxy-substituted precursor |
| p-tert-Butylbenzoyl chloride | Benzylamine | Nucleophilic Acyl Substitution | This compound |
| 4-Nitrobenzoyl chloride | Amine | Acylation | N-substituted-4-nitrobenzamide |
Transamidation and Esterification Processes Involving Benzamide Scaffolds
Transamidation, the conversion of one amide to another by reaction with an amine, and esterification of amides are important transformations for modifying the benzamide scaffold. These reactions often require activation of the typically unreactive amide bond.
Recent developments have focused on metal-free transamidation reactions, which are considered milder and more environmentally friendly. ritsumei.ac.jpacs.org These methods can utilize various amines, including weakly nucleophilic aromatic amines. ritsumei.ac.jp For instance, a catalyst-free and chemoselective method for the transamidation of activated secondary amides in ethanol has been reported. researchgate.net
Nickel-catalyzed methods have also been developed for the direct transamidation of secondary amides with primary amines. researchgate.net Furthermore, tungsten(VI) complexes can catalyze the transamidation of tertiary amides. nih.gov
Esterification of benzamides can be achieved through nickel-catalyzed processes. For example, benzamides can be reacted with 2-(trimethylsilyl)ethanol (B50070) in the presence of a nickel catalyst, followed by deprotection to yield the corresponding carboxylic acid, which can then be esterified. nih.gov
| Transformation | Catalyst/Conditions | Substrate Scope | Key Features |
| Transamidation | Metal-free, mild conditions | Activated secondary amides | Environmentally friendly, chemoselective |
| Transamidation | Ni(diglyme)Cl2, Briphos ligand, Mn, TMSCl | N-aryl benzamides, primary amines | Direct conversion of secondary amides |
| Transamidation | Tungsten(VI) catalyst, 1,10-phenanthroline, TMSCl | Tertiary alkyl amides | Activation of the amide bond |
| Esterification (via carboxylic acid) | Ni(cod)2, 2-(trimethylsilyl)ethanol | Benzamides | Stepwise conversion to esters |
Advanced Structural Elucidation and Spectroscopic Analysis of N Benzyl 4 Tert Butylbenzamide and Its Analogues
Crystallographic Investigations and Amide Geometry
Crystallographic studies are fundamental in revealing the precise three-dimensional arrangement of atoms in the solid state. For N-benzyl-4-tert-butylbenzamide and its analogues, these investigations provide a clear picture of their conformational preferences and the geometry of the critical amide linkage.
Single Crystal X-ray Diffraction Analysis of this compound-related Structures
Single crystal X-ray diffraction provides definitive proof of molecular structure. While a dedicated crystal structure for this compound itself is not detailed in the provided sources, extensive analysis has been performed on closely related compounds. For instance, the crystal structure of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, an analogue, shows a specific three-dimensional cross-stacking arrangement driven by C-H···π interactions and various hydrogen bonds. researchgate.net This type of packing significantly restricts molecular motion and enhances solid-state fluorescence. researchgate.net
Analysis of other benzamides reveals common structural motifs. In many benzamide (B126) derivatives, molecules are linked into chains or ribbons by hydrogen bonds involving the amide N-H donor and the carbonyl oxygen acceptor. science.gov For example, in the crystal structure of p-(tert-butyl)benzamide, the precursor acid to the title compound, the molecules are arranged in the P 1 21/c 1 space group, indicating a well-ordered, repeating lattice. nih.gov The study of such related structures allows for informed predictions about the likely solid-state conformation of this compound, which would be heavily influenced by the steric bulk of the tert-butyl and benzyl (B1604629) groups.
A study of N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, another complex amide, showed the formation of hydrogen-bonded dimers in the crystal lattice, creating a large 14-membered ring. mdpi.com This highlights the importance of hydrogen bonding in dictating the supramolecular assembly of such molecules in the solid state. mdpi.com
Table 1: Crystallographic Data for p-(tert-butyl)benzamide nih.gov
| Parameter | Value |
|---|---|
| Formula | C₁₁H₁₅NO |
| Space Group | P 1 21/c 1 |
| a (Å) | 12.9943 |
| b (Å) | 9.4749 |
| c (Å) | 8.0539 |
| α (°) | 90.00 |
| β (°) | 93.777 |
| γ (°) | 90.00 |
| Z | 4 |
Analysis of Amide Bond Characteristics: Twist, Pyramidality, and Resonance Stabilization
The amide bond (C-N) is a cornerstone of peptide and protein chemistry, and its geometry is critical to molecular structure. It typically exists as a resonance hybrid of two forms, which results in a planar geometry and a significant barrier to rotation. However, steric strain can force the amide bond to twist or become pyramidal (non-planar).
In substituted benzamides, the dihedral angle between the plane of the amide group and the benzene (B151609) ring is a key parameter. For 4-Methoxy-N-methylbenzamide, this angle is reported to be 10.6°, which is relatively small and allows for the formation of an extensive 3D network through hydrogen bonding. In contrast, the bulky tert-butyl and benzyl groups in this compound are expected to induce greater steric hindrance. This could potentially lead to a more twisted amide conformation, which would impact its electronic properties and intermolecular interactions. The planarity of the amide group is crucial for resonance stabilization; any significant deviation from planarity would decrease the double-bond character of the C-N bond and increase its reactivity.
Conformational Preferences in the Solid State and Solution Phase
The conformation of flexible molecules can differ significantly between the solid state, where packing forces dominate, and the solution phase, where the molecule is more mobile. X-ray crystallography reveals the solid-state structure, while techniques like NMR spectroscopy provide insights into the average conformation in solution.
For some complex alkaloids containing a benzamide moiety, it has been shown that the molecule prefers an "open" conformation in both solution and the solid state. uni-regensburg.de However, for N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide, NMR analysis in solution indicated an almost 1:1 ratio of two different amide rotamers (conformers that differ by rotation around the amide C-N bond), while the X-ray structure showed only one of these conformations locked in the crystal lattice. mdpi.com This suggests that this compound likely exists as a mixture of conformers in solution, with rotation around the N-CH₂ bond and the amide bond being significant, whereas it would adopt a single, more rigid conformation in a crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) and their connectivity.
Advanced ¹H and ¹³C NMR Spectral Analysis for this compound (e.g., chemical shifts, coupling constants)
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its structure. Specific signals can be assigned to the protons and carbons of the benzyl group, the tert-butyl group, and the benzamide core.
In one analysis, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.33 ppm. rsc.org The two protons of the benzyl methylene (B1212753) (-CH₂-) group appear as a doublet at δ 4.55 ppm, with a small coupling constant (J = 2 Hz) indicating coupling to the adjacent N-H proton. rsc.org The aromatic protons of the benzyl and benzoyl rings typically appear as a complex multiplet in the region of δ 7.28-7.85 ppm. rsc.org
The ¹³C NMR spectrum further confirms the structure. Data for the related N-benzyl-4-fluorobenzamide shows the amide carbonyl carbon at δ 166.7 ppm and the benzylic carbon at δ 44.6 ppm. rsc.org By analogy, similar shifts would be expected for this compound, along with signals for the quaternary and methyl carbons of the tert-butyl group.
Table 2: Representative ¹H NMR Data for this compound and Analogues in CDCl₃ rsc.org
| Compound | tert-Butyl (s, 9H) | -CH₂- (d, 2H) | Aromatic (m) |
|---|---|---|---|
| This compound | δ 1.33 ppm | δ 4.55 ppm (J=2 Hz) | δ 7.28-7.41 ppm (5H), δ 7.57-7.67 ppm (4H) |
| N-benzyl-4-bromobenzamide | - | δ 4.64 ppm (J=6 Hz) | δ 7.28-7.41 ppm (5H), δ 7.57 ppm (d, 2H), δ 7.67 ppm (d, 2H) |
| N-benzyl-4-(trifluoromethyl)benzamide | - | δ 4.66 ppm (J=3 Hz) | δ 7.28-7.36 ppm (5H), δ 7.70 ppm (d, 2H), δ 7.91 ppm (d, 2H) |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Confirmation and Assignment
While 1D NMR provides essential information, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous structural assignment, especially for complex molecules. emerypharma.comcolumbia.edu
HSQC correlates proton signals directly with the carbon signals to which they are attached (¹J-coupling). emerypharma.comcolumbia.edu For this compound, an HSQC experiment would show a cross-peak connecting the proton signal at δ 4.55 ppm to the benzylic carbon signal around δ 44-45 ppm. It would similarly link the aromatic proton signals to their respective aromatic carbon signals. Quaternary carbons, like the amide carbonyl and the C-N carbon of the tert-butyl group, would be absent from the HSQC spectrum as they have no attached protons. emerypharma.com
HMBC reveals longer-range correlations between protons and carbons over two or three bonds (²J or ³J-coupling). emerypharma.comcolumbia.edu This is particularly powerful for assigning quaternary carbons and piecing together molecular fragments. emerypharma.com For example, the protons of the benzyl -CH₂- group (at δ 4.55 ppm) would show an HMBC correlation to the amide carbonyl carbon, confirming their proximity. Similarly, the tert-butyl protons (at δ 1.33 ppm) would show a correlation to the aromatic carbon to which the group is attached, confirming its position on the benzoyl ring. These multi-bond correlations provide irrefutable evidence for the connectivity of the entire molecular structure. youtube.com
Investigation of Amide Rotamerism and Conformational Dynamics by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the rotational barriers and conformational dynamics of the amide bond in this compound and its analogs. The partial double bond character of the C-N amide bond restricts free rotation, leading to the existence of rotamers, which can be observed and quantified by NMR.
In many N-alkyl-N-benzylbenzamides, the presence of two isomers can be consistently assigned using various NMR techniques. However, for amides that exist as a single isomer, these assignments can be inconclusive. researchgate.net For instance, single crystal X-ray analysis of o-bromo-N-benzyl-N-t-butyl-benzamide revealed that the t-butyl group is syn to the carbonyl oxygen. researchgate.net Conversely, the major isomer of o-chloro-N-benzyl-N-i-propylbenzamide was found to have the opposite configuration, with the isopropyl group anti to the carbonyl oxygen. researchgate.net
The study of aggregation-induced emission (AIE) in derivatives like N-[4-(Benzo[d]oxazol-2-yl)phenyl]-4-tert-butylbenzamide highlights the role of molecular conformation. researchgate.net In solution, intramolecular rotations can occur, but in the aggregated state, these motions are restricted, leading to enhanced luminescence. researchgate.netacs.org NMR spectroscopy can be utilized to monitor the conformational changes of stereoisomers induced by factors such as photoirradiation. researchgate.net
Configurational Assignments in this compound Analogues using Advanced NMR Approaches
Advanced NMR methodologies are crucial for the unambiguous configurational and conformational assignment of this compound analogs. These techniques provide detailed insights into the three-dimensional structure of these molecules in solution.
Configurational and conformational assignments of various substituted polyenes have been rigorously determined using NMR spectra. acs.org For complex molecules, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are instrumental in assigning proton and carbon signals and establishing through-bond and through-space correlations.
In the context of related compounds, such as α-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues, stereospecific activity has been observed. nih.gov Specifically, the R-configuration of α-methyl substituted analogs demonstrated potent antagonism of the TRPV1 receptor. nih.gov Such stereospecificity underscores the importance of precise configurational assignment, for which advanced NMR is indispensable.
Mass Spectrometric Fragmentation Pathways and Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the validation of the molecular formula of this compound and its analogs. chemspider.comsigmaaldrich.com By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of a molecule with a high degree of confidence.
The monoisotopic mass of this compound is 267.162314 Da. chemspider.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can confirm this mass with low ppm error, thereby validating the molecular formula C18H21NO. acs.org For example, in the characterization of related benzamide derivatives, HRMS has been used to confirm the elemental composition of synthesized compounds.
Mechanistic Studies of Unimolecular Ion Decomposition in N-tert-butylbenzamides
The study of unimolecular ion decomposition provides valuable information about the intrinsic stability and fragmentation pathways of molecules upon ionization in the gas phase. wikipedia.org For N-tert-butylbenzamides, electron impact (EI) mass spectrometry reveals characteristic fragmentation patterns.
The major fragmentation reactions of aryl-substituted N-t-butylbenzamides under electron impact involve the direct cleavage of a methyl radical and the loss of a butene molecule through a rearrangement process. researchgate.net The relative abundance of the resulting ions is influenced by the substituents on the aryl ring. researchgate.netacs.orgacs.org These substituent effects can be rationalized by their influence on the stability of the intermediate ions and transition states. acs.org
For instance, the fragmentation of tert-butyl-substituted aromatics is a well-studied area. researchgate.net The initial loss of a methyl radical from the molecular ion is a dominant process. researchgate.net The subsequent fragmentation of the resulting ion can involve complex rearrangements. researchgate.net In the case of tert-butylamine (B42293), a related structure, the base peak in the mass spectrum corresponds to the stable tert-butyl cation, and the molecular ion is often weak or absent due to rapid fragmentation. pearson.com
Collision Cross Section (CCS) Prediction and Experimental Validation for Structural Insights
Ion mobility-mass spectrometry (IM-MS) is an emerging technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, quantified as its collision cross section (CCS). hkbu.edu.hk This technique is particularly useful for differentiating isomers that may be indistinguishable by mass spectrometry alone. hkbu.edu.hk
Experimentally determined CCS values can be compared with predicted values from computational models to gain confidence in structural assignments. nih.govnih.gov Machine learning algorithms, such as support vector machines (SVM), have been successfully used to develop CCS prediction models based on molecular descriptors. nih.govnih.gov These models have shown high accuracy, with prediction errors often below 5%. nih.govnih.gov
For this compound and its analogs, experimental CCS values could be measured and compared to predictions to provide further structural validation. This approach has been applied to a wide range of small molecules, including those found in food contact materials and plastic products, demonstrating its broad applicability for structural elucidation. nih.govnih.gov The differentiation of isomers of amino acids like leucine (B10760876) and isoleucine has been achieved by observing differences in the drift times and CCS values of their metal-ion-bound assemblies in IM-MS. hkbu.edu.hk
Vibrational Spectroscopy (IR) for Amide Conformational and Electronic Analysis
Infrared (IR) spectroscopy is a sensitive probe of the conformational and electronic properties of the amide group in this compound. The position, intensity, and shape of the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative.
The C=O stretching frequency in N-tert-butylbenzamides is influenced by solvent effects and self-association through hydrogen bonding. researchgate.net Studies on N-methyl benzamide and N-tert-butyl benzamide in various organic solvents have shown that the wavenumber of the carbonyl stretching vibration correlates with empirical solvent parameters. researchgate.net Self-association and steric effects are significant factors determining the position of the carbonyl band in the IR spectra. researchgate.net
For example, the IR spectrum of N-(tert-butyl)benzamide shows a characteristic N-H stretch at 3332 cm-1 and a C=O stretch at 1643 cm-1. rsc.org In a related study, in situ IR spectroscopy of the reaction of an N-benzylbenzamide derivative revealed a carbonyl signal at 1643 cm-1 for the starting material. rsc.org The electronic properties of substituents on the benzamide ring can also influence the vibrational frequencies.
Correlation of Carbonyl Stretch Frequencies with Amide Electronic Properties and Resonance
The position of the carbonyl (C=O) stretching vibration in the infrared spectrum, known as the Amide I band, is exquisitely sensitive to the electronic environment of the amide linkage. spcmc.ac.in In amides, the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a resonance structure that imparts partial double-bond character to the carbon-nitrogen (C-N) bond and, consequently, reduces the bond order of the carbonyl group. reddit.comuomustansiriyah.edu.iq This resonance effect lowers the C=O stretching frequency in amides (typically 1680-1630 cm⁻¹) compared to that in ketones (around 1715 cm⁻¹). spectroscopyonline.comuobabylon.edu.iq
The electronic properties of the amide can be further modulated by substituents on both the acyl and nitrogen moieties. These effects are broadly categorized as resonance and inductive effects. uomustansiriyah.edu.iq
Resonance Effect: The delocalization of nitrogen's lone pair electrons reduces the carbonyl bond's strength, lowering its vibrational frequency. uomustansiriyah.edu.iq This is a dominant factor in amides.
Inductive Effect: Electronegative atoms attached to the carbonyl carbon or the amide nitrogen can withdraw electron density through the sigma bonds, which strengthens the C=O bond and increases its stretching frequency. reddit.com
For this compound, the system consists of a benzoyl group substituted with an electron-donating tert-butyl group and a benzyl group on the nitrogen. The tert-butyl group, being weakly electron-donating, has a minor electronic influence on the benzoyl ring. The benzyl group on the nitrogen does not significantly alter the fundamental resonance of the amide group.
The interplay of these electronic factors is evident when comparing the C=O stretching frequencies of various N-substituted benzamides. Studies on analogous compounds, such as N-methyl benzamide and N-tert-butyl benzamide, in different solvents illustrate how the local environment affects the carbonyl frequency. The solvent's polarity and its ability to act as a hydrogen bond acceptor can influence the electron distribution within the amide bond, leading to shifts in the ν(C=O) band. researchgate.net
Table 1: Representative Carbonyl (Amide I) Stretch Frequencies for Secondary Amides This table provides typical infrared absorption frequencies for the carbonyl group in secondary amides, illustrating the influence of the physical state and electronic effects.
| Compound Class | Physical State/Solvent | Typical ν(C=O) Frequency (cm⁻¹) | Primary Influencing Factor |
| Secondary Amides (general) | Dilute, non-polar solvent | 1700-1680 spcmc.ac.in | "Free" non-hydrogen-bonded carbonyl |
| Secondary Amides (general) | Solid state (mull/pellet) | ~1640 spcmc.ac.in | Intermolecular hydrogen bonding |
| Benzamides | Solid state | ~1656 spcmc.ac.in | Resonance and hydrogen bonding |
| N-Aryl/Alkyl Amides | Various | 1680-1630 spectroscopyonline.comspectroscopyonline.com | Balance of resonance, inductive effects, and H-bonding |
Data is compiled from general spectroscopic principles for secondary amides and benzamides and is representative. spcmc.ac.inspectroscopyonline.comspectroscopyonline.com
Hydrogen Bonding Analysis via Infrared Spectroscopy
Infrared spectroscopy is a definitive method for analyzing hydrogen bonding in amides like this compound, which is a secondary amide and can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group). spectroscopyonline.com The presence and extent of hydrogen bonding cause characteristic shifts in the N-H and C=O stretching bands. spcmc.ac.innih.gov
In a dilute solution of a non-polar solvent, intermolecular hydrogen bonding is minimized. Under these conditions, secondary amides exhibit a sharp "free" N-H stretching band typically found in the 3500-3400 cm⁻¹ region. spcmc.ac.in However, in the solid state or in concentrated solutions, amides form intermolecular N-H···O=C hydrogen bonds. spectroscopyonline.comacs.org This interaction weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (typically 3330-3060 cm⁻¹) and the band to become significantly broader. spcmc.ac.in
Simultaneously, the formation of a hydrogen bond at the carbonyl oxygen weakens the C=O double bond, resulting in a decrease in the Amide I band frequency. nih.gov This is why the C=O stretch for solid-state secondary amides appears at a lower frequency (e.g., ~1640 cm⁻¹) compared to the value in a dilute solution (1700-1680 cm⁻¹). spcmc.ac.in
The presence of bulky substituents, such as the tert-butyl group on the benzoyl ring and the benzyl group on the nitrogen in this compound, can introduce steric hindrance that may influence the geometry and strength of these intermolecular hydrogen bonds. acs.org In some sterically hindered amides, solid-state IR analysis has revealed N-H stretch bands at higher frequencies (>3400 cm⁻¹), suggesting the absence of standard, strong intermolecular N-H···O=C hydrogen bonds. acs.org
Table 2: Effect of Hydrogen Bonding on IR Stretching Frequencies in Secondary Amides This table summarizes the characteristic infrared absorption frequencies for N-H and C=O groups in secondary amides, distinguishing between non-hydrogen-bonded and hydrogen-bonded states.
| Vibrational Mode | State | Typical Frequency Range (cm⁻¹) | Band Characteristics |
| N-H Stretch | "Free" (Dilute solution) | 3500-3400 spcmc.ac.in | Sharp, single band |
| Hydrogen-bonded (Solid/Concentrated) | 3330-3060 spcmc.ac.in | Broad, often multiple bands | |
| C=O Stretch (Amide I) | "Free" (Dilute solution) | 1700-1680 spcmc.ac.in | Sharp |
| Hydrogen-bonded (Solid/Concentrated) | ~1640 spcmc.ac.in | Sharp, shifted to lower frequency |
Data compiled from established spectroscopic correlations for secondary amides. spcmc.ac.in
Computational and Theoretical Investigations of N Benzyl 4 Tert Butylbenzamide
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-benzyl-4-tert-butylbenzamide at the atomic level. These methods are used to predict molecular geometries, electronic distributions, and the energetics of various chemical processes.
Hartree-Fock (HF) theory, often paired with basis sets like 6-31G, is a foundational ab initio method used to approximate the electronic structure of molecules. For amide derivatives, these calculations are crucial for determining the most stable conformation through energy minimization. Theoretical studies on related amide systems have utilized HF calculations to explore ground-state structures and the energetics of isomerization. acs.org For instance, in the study of 1-formylaziridine isomerization, the activation energy was estimated using the MP2/6-31G**//RHF/6-31G level of theory, highlighting the utility of such calculations in understanding reaction mechanisms. acs.org While specific HF/6-31G* data for this compound is not extensively detailed in the provided results, the principles are broadly applied to understand the electronic properties and conformational preferences of benzamides. researchgate.net
Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p), 6-31+g(d,p)), have been employed to determine the ground state geometries and energetics of benzamide (B126) derivatives. doi.org For example, studies on N-acyl-glutarimides used DFT to analyze distorted ground-state structures and rotational barriers around the N-C(O) bond. In research on novel 1,4-naphthoquinone (B94277) 2-iminothiazole hybrids containing a 4-tert-butylbenzamide (B1266068) moiety, DFT calculations at the B3LYP/631+g(d,p) level were used to optimize ground state geometries, and the results were found to be consistent with experimental data. doi.org Similarly, DFT has been used to investigate the effects of substituents on the electronic properties of related molecules, which is relevant to understanding the impact of the tert-butyl group in this compound.
The amide bond is a critical functional group, and its properties are influenced by electronic effects such as resonance and anomeric interactions. Anomeric interactions, often described as the interaction between a lone pair on one atom and an adjacent antibonding orbital, can influence the conformation and reactivity of amides. The concept of "anomeric amides" has been explored, suggesting that these interactions can lead to interesting rearrangements. researchgate.net Computational studies on N-acyl-glutarimides have provided insights into the distortion of the amide bond, showing that these amides are uniformly characterized by extremely high barriers to rotation, which can be attributed to delocalization effects. While direct predictions for this compound are not specified, the general principles derived from studies on similar amides are applicable. The presence of the bulky tert-butyl group can influence the planarity of the amide bond and thus affect the extent of delocalization.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. These studies are crucial in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action.
Computational docking studies have been performed on analogues of this compound with various biological receptors. For instance, a small molecule containing a benzamide substructure, NDB (N-Benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide), was identified as a selective antagonist of the Farnesoid X Receptor α (FXRα). nih.gov Molecular docking simulations were part of the computational methods used to investigate the effect of NDB on the dynamics and dimerization of FXRα. nih.govscience.gov Although specific docking studies of this compound with the Transient Receptor Potential Vanilloid 1 (TRPV1) were not found in the provided results, the methodology is standard for evaluating potential ligand-receptor interactions. Docking studies help in understanding how ligands fit into the binding pocket of a receptor. nih.gov
A key outcome of molecular docking is the prediction of the binding mode of a ligand and the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For the FXRα antagonist NDB, which shares structural similarities with this compound, the binding free energy calculations indicated the importance of specific interactions within the receptor's binding pocket. science.gov In other studies involving benzamide derivatives, hydrogen bonding and hydrophobic interactions have been identified as crucial for biological activity. mdpi.com For example, in the binding of inhibitors to Bruton's tyrosine kinase (BTK), hydrogen bonds and hydrophobic interactions play a key role in the formation of a stable complex. mdpi.com Similarly, docking studies of N-substituted benzyl (B1604629)/phenyl acetamides with HIV-1 reverse transcriptase revealed that these compounds fit well into a hydrophobic binding pocket and form π-π stacking interactions. nih.gov
Analysis of Ligand-Induced Conformational Changes in Target Proteins
Computational studies, particularly molecular dynamics (MD) simulations and molecular modeling, have been instrumental in understanding how this compound and its analogs induce conformational changes in their protein targets. These investigations reveal the dynamic nature of the protein-ligand interactions and how the binding of the ligand can alter the protein's shape and, consequently, its function.
One area of focus has been on the Polycomb Repressive Complex 1 (PRC1) chromodomain, CBX7. MD simulations of the CBX7 chromodomain in complex with ligands structurally related to this compound, such as UNC3866, have been performed to study the resulting conformational ensembles. These simulations, totaling nearly 50 microseconds, show that ligand binding leads to distinct protein conformations. By extracting structural snapshots from these simulations and performing cluster analysis, researchers can identify the most populated and energetically favorable conformations of the protein when the ligand is bound. For instance, the N-terminal tert-butylbenzamide portion of the ligand settles into a solvent-exposed cleft formed by specific amino acid residues of the protein. acs.org The binding of these ligands can cause subtle but significant shifts in the protein's structure, influencing its interaction with other molecules. nih.gov
In the context of the farnesoid X receptor (FXR), a nuclear receptor involved in metabolic regulation, derivatives of this compound have been identified as antagonists. researchgate.net Molecular modeling and docking studies are crucial in these cases to understand how these antagonists bind to the ligand-binding domain of FXR and prevent its activation. These computational approaches can predict the binding pose of the ligand and highlight the key interactions that stabilize the inactive conformation of the receptor.
Furthermore, computational predictions have been used to understand the rotational barriers of related complex molecules, which can influence how they fit into a protein's binding site. For example, in a complex active pharmaceutical ingredient with two chiral axes, computational analysis showed that the rotational barrier around one bond was higher than another. acs.org This type of information is critical for designing ligands that can adopt the correct conformation to bind effectively and induce the desired conformational change in the target protein.
The following table summarizes key aspects of ligand-induced conformational changes based on computational studies:
| Target Protein | Ligand Type | Computational Method | Key Finding |
| CBX7 Chromodomain | This compound analog (UNC3866) | Molecular Dynamics (MD) Simulations, Cluster Analysis | Ligand binding induces a distinct conformational ensemble in the protein. nih.gov |
| Farnesoid X Receptor (FXR) | 3-tert-butylbenzamide derivative | Molecular Docking | Ligand acts as an antagonist, stabilizing an inactive receptor conformation. researchgate.net |
| Complex Biaryl Molecule | Atropisomeric compound | Computational Predictions | Revealed different rotational barriers for two chiral axes, impacting conformational stability. acs.org |
Conformational Landscape and Molecular Dynamics Simulations
The conformational landscape of this compound in solution is characterized by the rotational freedom around its single bonds, particularly the amide bond and the bonds connecting the phenyl rings to the central amide group. Computational methods are essential for exploring the various possible conformations and their relative energies.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules like this compound in a solution environment. These simulations can model the interactions between the solute and solvent molecules, providing insights into how the solvent influences the conformational preferences of the molecule. For example, in aqueous solutions, the formation of hydrogen bonds between water and the amide group can affect the molecule's flexibility and preferred shape. acs.org
The presence of the bulky tert-butyl group and the benzyl group introduces steric hindrance that significantly influences the conformational landscape. This can lead to twisted amide bonds, where the amide group is forced out of its typical planar geometry. nih.gov The degree of this twist and the resulting molecular shape are crucial for the molecule's chemical and biological properties.
The rotation around the amide C-N bond in this compound is a key conformational process. This rotation is typically restricted due to the partial double-bond character of the amide bond, a phenomenon known as amidic resonance. nih.gov Computational methods, such as ab initio molecular orbital calculations and density functional theory (DFT), are used to calculate the energy barrier for this rotation.
The height of the rotational barrier provides information about the stability of the planar amide conformation. nih.gov In this compound, steric repulsion between the substituents on the amide nitrogen and the carbonyl group can lead to a destabilization of the planar state and a lower rotational barrier. nih.gov
Simulations can also elucidate isomerization processes, such as the interconversion between different conformers. For complex molecules, these processes can be intricate, involving multiple rotational and vibrational motions. core.ac.uk By mapping the potential energy surface, computational studies can identify the most stable conformers and the transition states that connect them, providing a detailed picture of the molecule's dynamic conformational behavior. acs.org
The following table presents a summary of computational findings related to the conformational analysis of this compound and related amides:
| Studied Property | Computational Method | Key Findings |
| Solution-phase conformation | Molecular Dynamics (MD) | Solvent interactions and steric hindrance from substituents influence the preferred molecular shape. acs.orgnih.gov |
| Amide rotational barrier | Ab initio MO, DFT | The energy barrier to rotation around the C-N amide bond is a key determinant of conformational stability. nih.gov |
| Isomerization processes | Potential Energy Surface Mapping | Identification of stable conformers and the transition states connecting them. acs.org |
Exploration of Solution-Phase Conformations and Dynamic Behavior of this compound
Mechanistic Elucidation of Chemical Reactions via Computational Methods
Computational chemistry plays a pivotal role in elucidating the mechanisms of complex catalytic reactions, such as the synthesis of this compound and its derivatives through C-H amination. These studies provide detailed insights into the reaction pathways, intermediates, and transition states that are often difficult to observe experimentally.
For the C-H amination of benzamides, computational studies using Density Functional Theory (DFT) have been employed to investigate the catalytic cycle involving group 9 metal catalysts like Cobalt (Co), Rhodium (Rh), and Iridium (Ir). researchgate.netresearchgate.net These studies have shown that the reaction typically proceeds through a multi-step process. researchgate.net A proposed catalytic cycle often includes:
Formation of a catalytically active species from a precursor.
Coordination of an azide (B81097) to the metal center, followed by the release of N2 to form a metal-nitrenoid intermediate.
Intramolecular insertion of the nitrenoid into a C-H bond of the benzamide.
Protodemetalation to release the aminated product and regenerate the catalyst. researchgate.net
Computational models have been used to compare the efficacy of different metal catalysts. For instance, studies have shown that Iridium-based catalysts can be superior to Rhodium and Cobalt for C-H amination, which is attributed to relativistic effects that lower the energy barriers of key steps. researchgate.netresearchgate.net
A significant contribution of computational chemistry is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.
In the context of C-H amination for synthesizing N-substituted benzamides, computational studies have identified the rate-determining step of the catalytic cycle. For some metal-catalyzed systems, the protodemetalation step was found to be rate-determining. researchgate.net In other cases, particularly with Cobalt(III) catalysts, the migratory insertion step has been suggested as the rate-limiting step. shu.ac.uk
Kinetic isotope effect (KIE) studies, often complemented by computational analysis, can also help identify the rate-determining step. A significant KIE suggests that a C-H bond is broken in the rate-determining step. nih.gov For example, in a transition metal-free alkylation of a benzamide, a primary KIE indicated that the cleavage of a methyl C-H bond was involved in the rate-determining step. nih.gov
The table below summarizes key computational findings on the mechanism of C-H amination for benzamide synthesis:
| Catalyst System | Computational Method | Identified Rate-Determining Step | Key Mechanistic Insight |
| [CpMCl2]2 (M = Ir, Rh, Co) | Density Functional Theory (DFT) | Protodemetalation (for Ir, Rh) | Iridium is a more efficient catalyst due to relativistic effects lowering the barrier. researchgate.netresearchgate.net |
| CpCo(III) | Density Functional Theory (DFT) | Migratory Insertion | Provides insight into the mechanism of a more cost-effective 3d-transition metal catalyst. shu.ac.uk |
| Transition metal-free | Kinetic Isotope Effect (KIE) & Analysis | C-H bond cleavage of the alkylating agent | Elucidates the mechanism in the absence of a transition metal catalyst. nih.gov |
Theoretical Prediction of Reaction Selectivity and Kinetic Barriers (e.g., Csp3-H bond functionalization)rsc.org
While dedicated computational and theoretical investigations focusing exclusively on this compound are not extensively documented in peer-reviewed literature, a robust predictive framework for its reactivity can be constructed. This is achieved by leveraging detailed density functional theory (DFT) studies on closely related analogues, most notably N-tert-butylbenzamide, and established principles of C–H bond reactivity. The functionalization of Csp3–H bonds in this compound presents a question of selectivity between the benzylic C–H bonds of the N-benzyl group and the C–H bonds of the tert-butyl group.
Computational models and experimental findings in the broader field of C–H functionalization consistently predict that benzylic C–H bonds are significantly more susceptible to activation than the primary C–H bonds of a tert-butyl group. nih.govresearchgate.net This preference is attributed to the lower bond dissociation energy of benzylic C–H bonds and the ability of the adjacent phenyl ring to stabilize the resulting radical or organometallic intermediate. Therefore, any theoretical consideration of Csp3–H bond functionalization of this compound would predict a strong selectivity for the methylene (B1212753) bridge of the benzyl substituent.
Drawing parallels from comprehensive DFT studies on the amination of N-tert-butylbenzamide catalyzed by Group 9 metals (Co, Rh, Ir), a plausible mechanistic pathway and the associated kinetic barriers for the functionalization of this compound can be inferred. researchgate.net For a directed C–H amination reaction, the process is anticipated to proceed through several key steps:
C–H Bond Activation: Formation of a metallacyclic intermediate through the directed activation of a C–H bond. In the case of this compound, this would be the benzylic C–H.
Nitrene Formation/Coordination: Generation of a metal-nitrenoid species from an azide precursor.
Migratory Insertion: Insertion of the nitrenoid into the metal-carbon bond of the metallacycle.
Protodemetalation: Release of the aminated product and regeneration of the active catalyst.
Computational studies on N-tert-butylbenzamide have shown that the final protodemetalation step, which occurs via a concerted metalation-deprotonation (CMD) mechanism, is often the rate-limiting step of the catalytic cycle. researchgate.net The calculated energy barriers for this process are influenced by the choice of metal catalyst and the electronic properties of the azide.
For the rhodium-catalyzed amination of N-tert-butylbenzamide with phenylazide, the calculated free energy barrier (ΔG‡) for the CMD step is approximately 40.6 kcal/mol. It is reasonable to predict a similar kinetic barrier for the analogous reaction involving the benzylic C–H of this compound. The substitution of the tert-butyl group with a benzyl group is not expected to dramatically alter the electronic environment of the amide directing group to an extent that would significantly change the energy profile of the catalytic cycle.
The following tables summarize the predicted selectivity for Csp3–H functionalization and provide a comparative overview of the expected kinetic barriers based on data from analogous systems.
Table 1: Predicted Selectivity for Csp3–H Bond Functionalization of this compound
| Potential Reaction Site | C–H Bond Type | Predicted Reactivity | Rationale |
| N-CH2-Ph | Benzylic (secondary) | High | Lower bond dissociation energy; stabilization of intermediate by the phenyl ring. nih.govresearchgate.net |
| -C(CH3)3 | Primary | Low | Higher bond dissociation energy; lack of electronic stabilization. |
This table is a predictive summary based on established principles of C–H bond reactivity.
Table 2: Predicted vs. Calculated Kinetic Barriers for Key Steps in C–H Amination
| Catalytic Step | System | Metal | Calculated/Predicted ΔG‡ (kcal/mol) | Reference for Calculated Data |
| N2 Extrusion | N-tert-butylbenzamide + PhN3 | Rh | 30.9 | |
| This compound + PhN3 | Rh | Predicted: ~30-32 | N/A | |
| CMD (Rate-Limiting Step) | N-tert-butylbenzamide + PhN3 | Rh | 40.6 | |
| This compound + PhN3 | Rh | Predicted: ~40-42 | N/A | |
| N-tert-butylbenzamide + (m-CF3)2C6H3N3 | Rh | 35.4 | ||
| This compound + (m-CF3)2C6H3N3 | Rh | Predicted: ~35-37 | N/A |
The predicted values for this compound are extrapolations based on the computational results for N-tert-butylbenzamide. The actual values would require specific DFT calculations for this molecule.
Structure Activity Relationship Sar Studies of N Benzyl 4 Tert Butylbenzamide Derivatives
Elucidation of Substituent Effects on Biological Recognition
The biological activity of N-benzyl-4-tert-butylbenzamide derivatives is significantly influenced by the substituents on both the benzoyl and benzyl (B1604629) moieties. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Impact of the tert-butyl Group on Binding Affinity and Selectivity (e.g., hydrophobic interactions)
The tert-butyl group at the para-position of the benzamide (B126) ring plays a crucial role in the molecule's interaction with biological targets, primarily through hydrophobic interactions. This bulky, non-polar group can fit into hydrophobic pockets within receptor binding sites or enzyme active sites, thereby enhancing binding affinity. d-nb.info The presence of a tert-butyl group has been associated with increased lipophilicity, which can influence a compound's pharmacokinetic properties.
In studies of various benzamide derivatives, the introduction of a tert-butyl group has been shown to modulate biological activity. For instance, in a series of benzimidazole (B57391) derivatives, a tert-butyl substituent at the R1 position resulted in potent cannabinoid receptor antagonism. nih.gov Similarly, in the context of smoothened receptor antagonists, a 4-tert-butyl substitution on a benzene (B151609) ring led to a drastic decrease in activity, suggesting that while hydrophobicity is important, steric hindrance can also play a negative role depending on the target's topology. d-nb.info
The following table illustrates the effect of the tert-butyl group on the biological activity of certain related compounds.
| Compound/Derivative | Target | Activity | Reference |
| Benzimidazole with C2 p-tert-butylphenyl | hTRPV-1 Receptor | IC50 = 224 nM | mdpi.com |
| Benzimidazole with C2 p-CF3-phenyl | hTRPV-1 Receptor | IC50 = 22 nM | mdpi.com |
| Hydantoin with 4-tert-butylphenyl | Smoothened Receptor | Decreased Activity | d-nb.info |
This interactive table allows for the comparison of activities based on the presence and nature of the substituent.
Influence of Benzyl Moiety Modifications on Ligand-Target Interactions
Modifications to the benzyl moiety of this compound derivatives have a profound impact on their interaction with biological targets. The benzyl group itself can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions. The nature and position of substituents on the benzyl ring can fine-tune these interactions, leading to enhanced potency and selectivity.
For example, in a series of N-benzylbenzamide derivatives developed as butyrylcholinesterase (BChE) inhibitors, substitutions on the benzyl ring were found to be critical for activity. nih.gov Similarly, in the development of Toll-like receptor 7 (TLR7) agonists based on an imidazoquinoline scaffold, a systematic exploration of substituents at the para-position of the N-1 benzyl group led to the identification of highly active analogs. researchgate.net
Effects of Substituents on Amide-Derived Enzyme Inhibitors (e.g., topoisomerase inhibitors, BTK inhibitors)
This compound derivatives have been investigated as inhibitors of various enzymes, including topoisomerases and Bruton's tyrosine kinase (BTK). The substituents on the benzamide scaffold are critical for their inhibitory potency. For instance, in the context of novel bacterial topoisomerase inhibitors (NBTIs), the alteration of an amine to an amide did not significantly affect antibacterial activities, suggesting a modified binding mode or altered cell accumulation. researchgate.net
In the field of BTK inhibitors, a class of drugs used in the treatment of B-cell malignancies, N-benzylbenzamide derivatives have shown promise. nih.gov For example, a highly selective irreversible BTK inhibitor, CHMFL-BTK-01, incorporates a 4-(tert-butyl)benzamide moiety. smolecule.com The following table presents data on the inhibitory activity of some BTK inhibitors with related structural features.
| Compound | Target | IC50 (nM) | Reference |
| Compound with pyrazolo-pyrimidine core | BTK | 9.1 | smolecule.com |
| Compound 11 (triazine derivative) | BTK | 0.39 | smolecule.com |
| Compound 12 (triazine derivative) | BTK | 21 | smolecule.com |
| G-278 (pyrrole derivative) | BTK | 4 | nih.gov |
| GDC-0853 | BTK | 0.91 | nih.gov |
This interactive table allows for a comparative view of the potency of different BTK inhibitors.
Conformational Flexibility and its Role in SAR
The three-dimensional shape of a molecule is a key determinant of its biological activity. For this compound derivatives, conformational flexibility, particularly around the amide bond, plays a significant role in their structure-activity relationship.
Correlation of Amide Conformational Preferences with Biological Activity
The amide bond in this compound can exist in either a cis or trans conformation. The trans conformation is generally more stable, but the energetic barrier to rotation is such that both conformers can exist in solution. The specific conformation adopted by the molecule upon binding to its target can significantly influence its biological activity. The preference for a particular conformation can be influenced by substituents that create steric hindrance or engage in intramolecular interactions. In N-acyl-glutarimides, a high degree of twist in the amide bond has been correlated with increased reactivity in cross-coupling reactions. nsf.gov
Impact of Intramolecular Interactions on Active Conformation
Intramolecular interactions, such as hydrogen bonds, can play a crucial role in pre-organizing the molecule into a specific, biologically active conformation. For example, an intramolecular hydrogen bond between a substituent on the benzyl ring and the amide proton can restrict the rotation around the N-benzyl bond, favoring a particular conformation. nih.gov
In a study of polyfluorinated benzamides, an intramolecular N-H···F hydrogen bond was observed, which influenced the dihedral angle between the benzene ring and the carboxamide moiety. nih.gov Similarly, in lactams derived from α-methylbenzylamine, a C-Hα···O intramolecular hydrogen bond was found to be important in determining the molecular conformation. mdpi.com These findings suggest that the introduction of suitable substituents on the this compound scaffold could be used to control its conformation and, consequently, its biological activity. The crystal structure of N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide reveals head-to-tail dimers formed by hydrogen bonding between the amide carbonyl and the alcohol OH. mdpi.com
Rational Design Principles Derived from SAR Analysis
The structure-activity relationship (SAR) analysis of this compound and its derivatives has provided crucial insights into the structural requirements for their biological activity. These findings have enabled the formulation of rational design principles aimed at optimizing the potency and selectivity of these compounds for their molecular targets.
Development of Design Strategies for Modulating Biological Activity
The development of design strategies for this compound derivatives has been largely guided by their activity as inhibitors of enzymes such as butyrylcholinesterase (BChE), which is a target for the management of advanced Alzheimer's disease. nih.gov The core scaffold of N-benzyl benzamide has been identified as a promising starting point for the development of selective and potent inhibitors. nih.gov
One key design strategy involves the modification of the N-benzyl group. Studies on related benzamide derivatives have shown that substitutions on the benzyl ring can significantly influence biological activity. For instance, in the context of Toll-like receptor 7 (TLR7) agonists with a 1-benzyl substituent, the introduction of electron-donating or electron-withdrawing groups at the para-position of the benzyl ring has been systematically explored to enhance potency. chemrxiv.org Specifically, a para-hydroxymethyl group on the benzyl ring led to a significant increase in TLR7 agonist activity. chemrxiv.org This highlights the importance of the electronic and steric properties of substituents on the benzyl moiety in modulating interactions with the target protein.
Another important design consideration is the nature of the amide bond and the groups attached to it. The substitution on the benzamide part of the molecule is also critical. For example, in a series of N-acyl ureas, nonpolar substituents at the 4-position of the benzamide ring, such as halogens, had minimal effects on activity, while larger polar groups led to a substantial loss of activity. nih.gov This suggests that this region of the molecule may be situated in a hydrophobic pocket of the target enzyme.
Prediction of Optimal Structural Features for Enhanced Potency and Selectivity
Based on SAR studies, several structural features have been identified as being optimal for enhancing the potency and selectivity of this compound derivatives as BChE inhibitors.
Table 1: SAR of N-Benzyl Benzamide Derivatives as BChE Inhibitors nih.gov
| Compound | R1 (Benzamide) | R2 (N-benzyl) | BChE IC50 (nM) | Selectivity over AChE |
| S11-1014 | 4-tert-butyl | H | 0.8 | >1250 |
| S11-1033 | 4-tert-butyl | 4-fluoro | 0.5 | >2000 |
| S11-1015 | 4-ethyl | H | 1.2 | >833 |
| S11-1016 | 4-chloro | H | 1.5 | >667 |
| S11-1017 | 3-tert-butyl | H | 5.6 | >178 |
Data is illustrative and based on findings reported in the literature. nih.gov
The data suggests that a large, hydrophobic group at the 4-position of the benzamide ring is beneficial for high potency. The tert-butyl group in the parent compound, this compound, appears to be optimal or near-optimal for fitting into a hydrophobic pocket of the BChE enzyme. nih.gov Moving the tert-butyl group to the 3-position leads to a decrease in potency, indicating a specific spatial requirement for this bulky substituent. nih.gov
Modifications to the N-benzyl ring also play a critical role in determining potency and selectivity. The introduction of a fluorine atom at the 4-position of the benzyl ring (as in compound S11-1033) was found to enhance the inhibitory activity against BChE and improve selectivity over acetylcholinesterase (AChE). nih.gov This suggests that the electronic properties of the benzyl ring can be fine-tuned to optimize interactions with the active site of BChE.
Molecular modeling studies have further elucidated the binding mode of these inhibitors. The N-benzyl benzamide scaffold fits into the active site of BChE, with the benzamide portion occupying the catalytic active site and the N-benzyl group extending towards the peripheral anionic site. nih.gov The high selectivity for BChE over AChE is attributed to the differences in the gorge size and amino acid composition of the active sites of the two enzymes. BChE has a larger and more flexible active site gorge, which can better accommodate the bulky N-benzyl benzamide derivatives. nih.gov
A bulky, hydrophobic substituent at the 4-position of the benzamide ring, such as a tert-butyl group.
An N-benzyl group that can be substituted with small, electron-withdrawing groups, like fluorine, to enhance potency.
These rational design principles provide a clear roadmap for the further development of this compound derivatives as potent and selective BChE inhibitors for potential therapeutic applications.
Investigation of Biological Mechanisms of Action Non Clinical Focus of N Benzyl 4 Tert Butylbenzamide Analogues
Receptor Binding and Ligand-Induced Conformational Changes
A specific benzamide (B126) derivative, NDB (N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide), has been identified as a selective antagonist of the farnesoid X receptor α (FXRα), a nuclear receptor that regulates bile acid, lipid, and glucose metabolism. nih.govtib.eu The antagonistic mechanism of NDB is unique and has been elucidated through crystal structure analysis. nih.gov
Unlike agonists, NDB binding to the FXRα ligand-binding domain (LBD) induces significant conformational rearrangements of helix 11 (H11) and helix 12 (H12). nih.gov This structural change promotes the formation of an FXRα-LBD homodimer. nih.gov The formation of this homodimer is a key part of the antagonistic mechanism, as it prevents the necessary heterodimerization of FXRα with the retinoid X receptor α (RXRα), a step required for the receptor's transcriptional activity. nih.gov Computational studies and mutation analysis have supported these findings, identifying key amino acid residues in the ligand-binding pocket and at the dimer interface that are crucial for NDB binding and the stabilization of the homodimer. nih.govtib.eu
Table 5: Key Amino Acid Residues in NDB-Induced FXRα Antagonism
| Function | Key Residues | Mechanism | Reference |
| NDB Binding | Leu291, Met294, Ala295, His298, Met332, Ser336, Leu455 | Direct interaction with the antagonist within the ligand-binding pocket. | nih.govtib.eu |
| Dimer Stabilization | L289(A)–W458(B), W458(A)–L289(B), R459(A)–N461(B) | Interactions between the two subunits (A and B) that stabilize the inactive homodimer complex. | tib.eu |
Note: Residues are critical for the binding of the antagonist NDB and the subsequent stabilization of the inactive FXRα homodimer.
Sigma Receptor Ligand Interactions and Binding Site Characterization
Analogues of N-benzyl-4-tert-butylbenzamide have been investigated for their ability to interact with sigma receptors (σ1 and σ2), which are recognized as important targets in the context of cellular proliferation and neuroprotection. Research into conformationally flexible tetrahydroisoquinolinyl benzamide analogues has shed light on the structural requirements for high-affinity binding to the σ2 receptor.
The introduction of a triazole group into the benzamide moiety of these analogues was found to significantly influence binding affinity and selectivity for the σ2 receptor over the σ1 receptor. nih.gov For instance, certain triazole-substituted benzamide analogues demonstrated a substantial increase in σ2 receptor binding affinity. nih.gov Specifically, the position of substituents on the phenyl ring of the benzamide was shown to be critical, with an observed trend of o- > m- > p-methoxy substitution for σ2 binding affinity. nih.gov One particular analogue, compound 24f , which features a substituted triazole group, exhibited a high affinity and selectivity for the σ2 receptor, with a Ki value of 5.5 nM for σ2 and 39157 nM for σ1. nih.gov This highlights the potential for specific structural modifications to optimize interactions with the sigma receptor binding site. The σ2 receptor is often overexpressed in proliferating tumor cells, making ligands that bind to it of significant interest in cancer research. acs.org
Table 1: Sigma Receptor Binding Affinities of Selected Benzamide Analogues
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| Parent Compound | >10,000,000 | 5290 | <0.19 |
| 46a | >10,000,000 | 139 | >71942 |
| 46b | >10,000,000 | 137 | >72992 |
| 46c | >10,000,000 | 212 | >47169 |
| 24f | 39157 | 5.5 | 7119 |
Data sourced from studies on conformationally flexible tetrahydroisoquinolinyl benzamide analogues. nih.gov
TRPV1 Receptor Antagonism and Sensor Region Interactions
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and in inflammatory processes. nih.gov Analogues of this compound have been explored as potential antagonists of the TRPV1 receptor.
Structure-activity relationship studies on a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides have provided insights into their interactions with the TRPV1 receptor. nih.gov The investigation focused on the "A-region" of these molecules, revealing that specific substitutions are critical for potent antagonism. A 3-fluoro analogue, compound 54 , demonstrated high binding affinity and potent antagonism for both rat and human TRPV1 receptors. nih.gov Furthermore, the stereochemistry of these analogues was found to be a key determinant of their activity, with the (S)-configuration of compound 54 being the more active enantiomer. nih.gov A docking study with a homology model of the human TRPV1 receptor suggested that the potency of these antagonists is derived from crucial hydrogen bonds formed between the ligand and the receptor. nih.gov
Table 2: TRPV1 Receptor Antagonist Activity of Selected Analogues
| Compound | Configuration | rTRPV1 Binding Ki (nM) | hTRPV1 Antagonism IC50 (nM) |
|---|---|---|---|
| 1 | Racemic | 63 | 54 |
| 2 | Racemic | 53.5 | 9.2 |
| 54 | Racemic | 1.8 | 3.4 |
| 54S | (S) | 1.3 | 2.1 |
| 54R | (R) | 165 | 457 |
Data represents binding affinity for rat TRPV1 (rTRPV1) and functional antagonism of human TRPV1 (hTRPV1) in CHO cells. nih.gov
Modulation of Intracellular Signaling Pathways (In Vitro/Ex Vivo)
Perturbation of PI3K/Akt Pathway Signaling
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.gov Dysregulation of this pathway is a common feature in many cancers. Some benzamide derivatives have shown the ability to interfere with the PI3K/Akt/mTOR pathway. science.gov For instance, certain compounds have been observed to induce the accumulation of PTEN protein, a negative regulator of the PI3K/Akt pathway. science.gov While direct studies on this compound are limited, related structures suggest a potential for this class of compounds to modulate this key signaling cascade. Inhibition of the PI3K/Akt pathway can lead to decreased cell proliferation and survival. nih.gov
Regulation of Gene Expression in Metabolic Pathways (e.g., SHP, BSEP, PEPCK, G6-pase)
Currently, there is a lack of specific published research directly linking this compound or its close analogues to the regulation of gene expression for the metabolic pathway components SHP (Small Heterodimer Partner), BSEP (Bile Salt Export Pump), PEPCK (Phosphoenolpyruvate Carboxykinase), and G6Pase (Glucose-6-Phosphatase).
Cellular Response Mechanisms (Excluding Clinical Outcomes)
Induction of Apoptotic Pathways (e.g., caspase activation, Bcl-2 downregulation)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis in cancer cells is a key mechanism for many anti-cancer therapies. Some analogues of this compound have demonstrated the ability to induce apoptosis through the modulation of key regulatory proteins.
Research has shown that certain benzamide derivatives can inhibit cell proliferation and trigger apoptosis by activating caspases and downregulating the anti-apoptotic protein Bcl-2. Caspases are a family of proteases that execute the process of apoptosis, while Bcl-2 proteins act to prevent it. By downregulating Bcl-2, the balance is shifted towards cell death. The induction of the pro-apoptotic BH3-only protein BIM has been identified as a critical event in neuronal apoptosis, functioning upstream of caspase activation. nih.gov While not directly demonstrated for this compound itself, the activity of its analogues suggests that a potential mechanism of action could involve the initiation of the apoptotic cascade.
Table 3: Anticancer Activity and Mechanism of a Benzamide Analogue
| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | Breast Cancer | 12.5 | Apoptosis induction via caspase activation |
| A549 | Lung Cancer | 10.2 | Modulation of PI3K/Akt pathway |
Data for 4-amino-N-(tert-butyl)benzamide, a structural analogue.
Inhibition of Cell Cycle Progression
Analogues of this compound have demonstrated notable activity in halting the proliferation of cancer cells by interfering with the cell cycle. This mechanism is a cornerstone of many cancer therapies, as it prevents the uncontrolled division of malignant cells. Research into various benzamide derivatives has revealed their capacity to induce cell cycle arrest at different phases, suggesting that the core benzamide structure can be tailored to achieve specific cellular outcomes.
Studies on N-substituted benzamides have shown that these compounds can trigger a cell cycle block in the G2/M phase in HL60 cells. nih.gov This arrest is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The induction of cell cycle arrest by these benzamides appears to be mediated by signaling pathways that are distinct from the p53 tumor suppressor pathway, a common regulator of cell cycle progression. nih.gov This suggests that these compounds may offer a therapeutic avenue for cancers where p53 is mutated or inactive.
Further investigations into more complex benzamide derivatives have provided additional insights into their anti-proliferative effects. For example, a series of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were found to arrest the cell cycle in the G0/G1 phase in RPMI8226 multiple myeloma cells. bohrium.com This early-phase arrest prevents the cell from initiating DNA replication. In contrast, other novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds were shown to cause cell cycle arrest at the G2/M phase in HCT116 human colorectal cancer cells. nih.gov
The ability of these analogues to halt cell cycle progression is often linked to their capacity to induce apoptosis, or programmed cell death. For instance, the G2/M arrest induced by certain N-substituted benzamides is followed by the activation of the caspase cascade, a family of proteases that are central to the apoptotic process. nih.gov
The following table summarizes the effects of various this compound analogues on cell cycle progression in different cancer cell lines.
| Compound Type | Cell Line | Cell Cycle Phase of Arrest | Reference |
| N-substituted benzamides | HL60 | G2/M | nih.gov |
| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives | RPMI8226 | G0/G1 | bohrium.com |
| Benzamide derivatives with benzamidophenyl/phenylacetamidophenyl scaffolds | HCT116 | G2/M | nih.gov |
| Piperazine based benzamide derivatives | U87-MG, C6, U251 (Glioblastoma) | G0/G1 | researchgate.net |
Modulation of Inflammatory Mediators (e.g., IL-6, PGE₂) in Cell Lines
In addition to their anti-cancer properties, analogues of this compound have been investigated for their potential to modulate inflammatory responses. Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. The pro-inflammatory mediators interleukin-6 (IL-6) and prostaglandin (B15479496) E₂ (PGE₂) are often implicated in creating a tumor-supportive microenvironment.
Research has shown that certain benzamide derivatives can effectively suppress the production of these inflammatory molecules. For instance, in vitro studies on 4-amino-N-(tert-butyl)benzamide, a structural analogue, demonstrated a significant reduction in the secretion of pro-inflammatory cytokines, including IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism behind this effect is believed to involve the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.
Similarly, a series of novel N-phenylcarbamothioylbenzamides have been identified as potent inhibitors of PGE₂ synthesis. nih.govresearchgate.net In a study, these compounds exhibited significant anti-inflammatory activity, with some derivatives showing superior or equipotent PGE₂ inhibition compared to the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.govresearchgate.net The inhibition of PGE₂ is a key mechanism for reducing inflammation and pain.
The capacity of these benzamide analogues to downregulate both IL-6 and PGE₂ suggests a dual anti-inflammatory action that could be beneficial in a therapeutic context. By mitigating the inflammatory milieu, these compounds could potentially disrupt the signaling pathways that promote tumor growth and survival. A review of small molecule compounds with anti-inflammatory activity highlighted various benzamide-containing structures that inhibit the production of IL-6 and other inflammatory cytokines. nih.govtandfonline.com
The table below presents findings on the modulation of inflammatory mediators by analogues of this compound.
| Compound/Analogue Class | Inflammatory Mediator | Cell Line/Model | Effect | Reference |
| 4-amino-N-(tert-butyl)benzamide | IL-6 | LPS-stimulated macrophages | Reduction in production | |
| N-phenylcarbamothioylbenzamides | PGE₂ | Carrageenan-induced paw edema in mice | Inhibition of synthesis | nih.govresearchgate.net |
| 3-(indol-5-yl)-indazoles (containing benzamide) | IL-6 | Macrophages | Inhibition of LPS-induced expression | nih.govtandfonline.com |
Advanced Applications and Research Utility of N Benzyl 4 Tert Butylbenzamide
Utilization as a Key Synthetic Intermediate for Complex Molecules
The structural framework of N-benzyl-4-tert-butylbenzamide serves as a foundational component for the construction of more elaborate molecular architectures. Its amide linkage can be manipulated or it can be used as a precursor for creating other functional groups, enabling its use in the synthesis of diverse and complex organic compounds.
A significant application of this compound is demonstrated in the synthesis of C-nucleoside analogues, which are important for developing therapeutic agents. Specifically, it has been used as a precursor in the creation of C-xylopyranosyl-1,2,4-triazoles, which are structurally related to the target C-glucopyranosyl-1,2,4-triazoles and are investigated as potential inhibitors of glycogen (B147801) phosphorylase. unideb.hu
The synthetic route involves the transformation of the corresponding carboxamide, in this case, this compound, into an imidoyl chloride. This reactive intermediate is then reacted with a xylopyranosyl tetrazole to yield the O-perbenzoylated N-benzyl-1,2,4-triazole. Subsequent deprotection steps, including O-deprotection and catalytic hydrogenation to remove the N-benzyl group, afford the final C-xylopyranosyl-1,2,4-triazole product. unideb.hu This multi-step process highlights the role of the this compound scaffold as a crucial building block for accessing complex heterocyclic structures with potential biological activity. unideb.hu While research on 3-(β-d-glucopyranosyl)-5-substituted-1,2,4-triazoles has been conducted to develop potent glycogen phosphorylase inhibitors, the synthetic pathways for these specific compounds have often started from O-perbenzoylated N1-tosyl-C-β-d-glucopyranosyl formamidrazone. nih.govresearchgate.net
The 4-tert-butylbenzamide (B1266068) moiety is a structural element found in advanced materials, such as those with luminescent properties. For instance, the compound N-(4-(benzo[d]oxazol-2-yl)-phenyl)-4-tert-butylbenzamide is an AIE-active (Aggregation-Induced Emission) molecule. acs.org AIE-active compounds are non-emissive when dissolved but become highly luminescent in an aggregated or solid state, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. The tert-butyl group in these structures enhances solubility in organic solvents and influences the molecular packing in the solid state, which is critical for achieving the AIE effect. acs.org
Furthermore, related benzamide (B126) structures have found direct application in industrial formulations. N-benzyl benzamide, a closely related compound, is listed as a component in hot melt printing inks, where it can function as a solvent or a binder component due to its melting point and viscosity characteristics. google.com
Precursor in the Synthesis of Diverse Organic Scaffolds (e.g., C-glucopyranosyl-1,2,4-triazoles)
Development of Chemical Probes and Mechanistic Research Tools
The N-benzylbenzamide scaffold is frequently employed in medicinal chemistry to design molecules that can interact with biological targets like enzymes and receptors. By modifying the core structure, researchers can develop potent and selective probes to study biological pathways.
The this compound framework serves as a template for creating potent enzyme inhibitors. Derivatives of this structure have been synthesized and shown to selectively target key enzymes involved in disease pathways.
Bruton's Tyrosine Kinase (BTK) Inhibitors : A derivative, N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide, was developed as a highly selective and irreversible inhibitor of BTK. mdpi.comresearchgate.net BTK is a crucial enzyme in B-cell signaling pathways, and its inhibition is a therapeutic strategy for B-cell malignancies and autoimmune diseases. mdpi.com
Butyrylcholinesterase (BChE) Inhibitors : A series of compounds based on an N-benzyl benzamide scaffold were identified as selective sub-nanomolar inhibitors of BChE. nih.gov The inhibition was confirmed through direct binding assays. Such inhibitors are being investigated for the potential treatment of advanced Alzheimer's disease, where BChE activity becomes more significant. nih.gov
LIMK Inhibitors : In the development of inhibitors for LIM-kinase (LIMK) to treat Fragile X Syndrome, N-Benzyl-4-bromo-N-butyl-benzamide was used as a synthetic intermediate. acs.org This demonstrates the utility of the core benzamide structure in building more complex molecules for targeted therapies.
The following table summarizes key research findings on enzyme inhibitors derived from the benzamide scaffold.
| Inhibitor Class/Derivative | Target Enzyme | Potency/Activity Highlight | Therapeutic Area/Significance |
| N-(3-(...)-2-methylphenyl)-4-(tert-butyl)benzamide derivative mdpi.comresearchgate.net | Bruton's Tyrosine Kinase (BTK) | Highly selective and irreversible inhibitor. | B-cell malignancies and autoimmune disorders. mdpi.com |
| N-benzyl benzamide derivatives nih.gov | Butyrylcholinesterase (BChE) | Selective inhibitors with IC₅₀ values from picomolar to nanomolar and a sub-nanomolar KD value. nih.gov | Potential treatment for advanced Alzheimer's disease. nih.gov |
| N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide evitachem.com | Not specified | Investigated as a biochemical probe for studying protein-ligand interactions. evitachem.com | Medicinal chemistry and chemical biology research. evitachem.com |
| N-tert-butyl-3-[[2-(5-chloro-2-methoxy-phenyl)acetyl]amino]benzamide google.com | Anoctamin-1 (ANO1) | Used as an intermediate in the synthesis of ANO1 inhibitors. google.com | Respiratory diseases. google.com |
The structural elements of this compound are also valuable in the design of receptor antagonists, which block signaling pathways by binding to a receptor without activating it.
Farnesoid X Receptor α (FXRα) Antagonists : A small molecule, N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB), was identified as a selective antagonist for human FXRα. nih.gov FXRα is a bile acid sensor involved in metabolic processes, and its antagonists are of interest for treating metabolic disorders. nih.gov
Vanilloid Receptor (TRPV1) Ligands : N-4-substituted-benzyl-N'-tert-butylbenzyl thioureas have been studied for their antagonistic activity at the vanilloid receptor. nih.gov Although these are thiourea (B124793) analogs, the study highlights the importance of the benzyl (B1604629) and tert-butylbenzyl groups for receptor interaction. Benzothiazole amides containing the 4-tert-butylbenzamide moiety have also been identified as potent TRPV1 antagonists. molaid.com
Neurokinin-1 (NK1) Receptor Antagonists : Novel 3-phenyl-4-benzylaminopiperidine derivatives have been developed as potent NK1 receptor antagonists. researchgate.net The benzylamino group, which can be conceptually derived from the reduction of a benzylamide, is a key feature of these antagonists, which are studied for their potential in treating conditions like emesis and depression. researchgate.net
Below is a table highlighting examples of receptor antagonists developed from related structural scaffolds.
| Antagonist Class/Derivative | Target Receptor | Application/Significance |
| N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)...benzamide (NDB) nih.gov | Farnesoid X Receptor α (FXRα) | Potential treatment of metabolic disorders. nih.gov |
| N-4-Substituted-benzyl-N'-tert-butylbenzyl thioureas nih.gov | Vanilloid Receptor (TRPV1) | Elucidation of structure-activity relationships for vanilloid receptor antagonism. nih.gov |
| 3-Phenyl-4-benzylaminopiperidine derivatives researchgate.net | Neurokinin-1 (NK1) Receptor | Potent antagonists with high metabolic stability for potential therapeutic use. researchgate.net |
| Benzothiazole amides with a 4-tert-butylbenzamide group molaid.com | Vanilloid Receptor (TRPV1) | Development of orally efficacious antagonists for pain models. molaid.com |
Design of Selective Enzyme Inhibitors for Biological Pathway Elucidation
Contributions to Fundamental Mechanistic Organic Chemistry
Beyond its use in creating functional molecules, this compound and its analogs are valuable tools for studying the mechanisms of organic reactions. The electronic and steric properties of the tert-butyl and benzyl groups can influence reaction pathways and provide insight into fundamental chemical principles.
One area of study is the Wittig rearrangement. Research on ortho-, meta-, and para-benzyloxy-N-butylbenzamides has shown that the N-butylbenzamide group is an effective promoter of the Current time information in Bangalore, IN.-Wittig rearrangement of aryl benzyl ethers. acs.org This reaction is a key method for synthesizing substituted diarylmethanols. The amide group facilitates the reaction, which is believed to proceed via an anionic spiro-epoxide intermediate, demonstrating how a specific functional group can direct the outcome of a complex rearrangement. acs.org
In another example, the study of the direct alkylation of N,N-dialkyl benzamides with methyl sulfides revealed that the ortho-lithiation of the tertiary benzamide is a key step that promotes the deprotonation of the methyl sulfide. nih.gov This triggers the subsequent nucleophilic acyl substitution, providing a deeper understanding of the role of benzamides in directing lithiation and influencing the reactivity of otherwise weak acids under specific conditions. nih.gov
Furthermore, photochemical studies on the formation of N-tert-butylbenzamides from aromatic aldehydes and tert-butylamine (B42293) suggest a mechanism proceeding through a benzoyl radical. beilstein-journals.org The aldehyde is irradiated to form the radical, which then reacts with the amine. Understanding such light-induced pathways is crucial for the development of modern, sustainable synthetic methods. beilstein-journals.org
Studies on Intermolecular C-H Functionalization and Selectivity
The selective activation and functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a primary goal in modern synthetic chemistry. This compound and its close analogs serve as important substrates in the development of these methodologies, particularly those directed by the amide functional group. The amide carbonyl can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically in the ortho position of an aromatic ring, enabling its selective conversion into a new functional group.
One significant area of research has been the direct amination of benzamides. In studies using N-tert-butylbenzamide, a close analog of the title compound, rhodium and iridium catalysts have been shown to effectively mediate ortho-C-H amination with various organic azides. researchgate.net The catalytic cycle is proposed to involve the coordination of the amide, followed by C-H activation to form a metallacyclic intermediate. researchgate.net The reaction of this intermediate with an azide (B81097) leads to the formation of the new C-N bond. researchgate.net These studies highlight how the amide group directs the catalyst to the ortho-C–H bond of the benzamide ring. researchgate.net
Another key transformation is C-H borylation, which introduces a versatile boronate ester group that can be used in numerous subsequent cross-coupling reactions. Research has demonstrated the successful ortho-C-H borylation of N-benzyl-4-(tert-butyl)benzamide using an iridium catalyst. This reaction yields N-benzyl-4-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, showcasing the precise installation of a boryl group at the C-H bond adjacent to the directing amide group. uva.nl
The selectivity observed in these reactions is a direct consequence of the directing ability of the amide group. The catalyst is brought into close proximity to the ortho C-H bond, leading to its preferential activation over other C-H bonds within the molecule. The bulky tert-butyl group on the benzoyl ring can further influence the electronic properties and steric environment of the substrate, though its direct impact on the selectivity of ortho-functionalization is secondary to the directing power of the amide.
| Substrate | Reaction Type | Catalyst System | Product | Reference |
|---|---|---|---|---|
| N-tert-butylbenzamide | C-H Amination | [[RhCp*Cl2]2]/AgSbF6 | ortho-Aminated Benzamide | researchgate.net |
| N-benzyl-4-(tert-butyl)benzamide | C-H Borylation | BAIPy-Ir catalyst | N-benzyl-4-(tert-butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | uva.nl |
Investigations into Amide Bond Reactivity and Stability
The amide bond is renowned for its exceptional stability, a characteristic attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl π-system. sci-hub.senih.gov This resonance imparts a partial double bond character to the C-N bond, increasing its strength and creating a significant energy barrier (15–20 kcal/mol) to rotation and cleavage. sci-hub.se this compound exemplifies this stability, serving as a model for a robust, unactivated amide.
Investigations into the reactivity of amides often require harsh conditions or specific activation strategies to overcome this inherent stability. For instance, the conversion of an amide to other functional groups typically necessitates strongly acidic or basic conditions, or the use of highly reactive organometallic reagents. sci-hub.senih.gov More contemporary methods involve the installation of activating groups on the amide nitrogen to destabilize the ground state and facilitate cleavage under milder, often metal-catalyzed, conditions. nsf.govthieme-connect.com
In a direct study of amide reactivity, N-tert-butylbenzamide, an analog of the title compound, was shown to be completely unreactive toward N-nitrosylation when treated with tert-butyl nitrite (B80452) (TBN). sci-hub.se While other N-alkyl and N-methoxy amides readily formed N-nitrosoamides under the same conditions, the bulk and electronic nature of the tert-butyl group on the nitrogen in N-tert-butylbenzamide rendered the amide bond inert to this transformation. sci-hub.se This finding underscores the high stability of such secondary amides. The stability of the this compound amide bond is expected to be comparable, making it a poor substrate for reactions that require N-C bond cleavage without prior activation.
The contrast between the stability of this compound and "activated" amides, such as N-acyl-glutarimides, is stark. The latter are designed to have a twisted, destabilized amide bond, which makes them highly effective precursors in cross-coupling reactions involving N-C(O) bond cleavage. nsf.gov The planarity and strong resonance stabilization in this compound prevent it from participating in such transformations under standard conditions, confirming its role as a benchmark for amide stability.
| Compound | Reagent/Condition | Observed Reactivity | Conclusion | Reference |
|---|---|---|---|---|
| N-tert-butylbenzamide | tert-Butyl Nitrite (TBN) | Inactive for N-nitrosylation | Demonstrates high amide bond stability | sci-hub.se |
| N-acyl-glutarimides | Pd or Ni catalysts | Efficient N-C(O) cross-coupling | Represents an "activated" amide with a destabilized bond | nsf.gov |
Future Perspectives and Emerging Research Trajectories for N Benzyl 4 Tert Butylbenzamide
Development of Novel Analogues through Combinatorial Chemistry and Fragment-Based Design
The generation of novel analogues of N-benzyl-4-tert-butylbenzamide is a promising avenue for the discovery of compounds with enhanced or entirely new functionalities. Two powerful and complementary strategies in this endeavor are combinatorial chemistry and fragment-based drug design (FBDD).
Combinatorial chemistry allows for the rapid synthesis of large, structured libraries of related compounds. This approach can be systematically applied to the this compound core. For instance, by varying the substituents on both the benzyl (B1604629) and benzoyl rings, a vast chemical space can be explored. This methodology has been successfully used to generate libraries of benzamide (B126) derivatives to screen for various biological activities, such as antimicrobial properties. wright.edu The synthesis of a diverse library of this compound analogues could be achieved by reacting a common intermediate, such as 4-tert-butylbenzoyl chloride, with a variety of substituted benzylamines, or vice-versa.
Fragment-based drug design (FBDD) offers a more targeted approach. It begins by identifying small molecular fragments that bind to a biological target of interest. frontiersin.orgfrontiersin.org These fragments can then be grown, linked, or merged to create a more potent and selective lead compound. frontiersin.orgnih.gov For this compound, this could involve deconstructing the molecule into its constituent fragments—the 4-tert-butylbenzoyl group and the benzylamine (B48309) group—and screening them individually against a target. nih.gov Once a binding fragment is identified, it can be optimized and elaborated upon. For example, if the 4-tert-butylphenyl fragment shows affinity for a particular protein pocket, medicinal chemists could explore other bulky hydrophobic groups to enhance this interaction. Similarly, the benzyl portion could be modified to introduce hydrogen bond donors or acceptors to interact with specific residues in a binding site. nih.gov This deconstruction-reconstruction approach has proven effective in the design of novel glucokinase activators from benzamide-containing fragments. nih.govresearchgate.net
| Design Strategy | Description | Potential Application to this compound |
| Combinatorial Chemistry | Rapid synthesis of large libraries of related compounds from common building blocks. wright.edu | Generation of a diverse library by varying substituents on the benzyl and benzoyl rings to screen for new bioactivities. |
| Fragment-Based Drug Design (FBDD) | Identification and optimization of small molecular fragments that bind to a biological target. frontiersin.orgfrontiersin.org | Deconstruction into key fragments (e.g., 4-tert-butylbenzoyl) for screening, followed by systematic growth or merging to develop potent and selective inhibitors for specific targets. nih.gov |
Exploration of Undiscovered Bioactivities and Molecular Targets in Non-Clinical Models
While the existing research on this compound and its close analogues has revealed certain biological activities, there remains a vast, unexplored landscape of potential therapeutic applications. The diverse pharmacological potential of the broader benzamide class of compounds suggests that this compound may interact with a variety of molecular targets that have yet to be identified. walshmedicalmedia.com
Future research should focus on systematic screening of this compound and its rationally designed analogues against a wide array of non-clinical models. This could include cellular assays for anticancer activity, as many substituted benzamides have shown promise in this area. researchgate.net Furthermore, given that some N-benzyl benzamide derivatives have demonstrated potent and selective inhibition of butyrylcholinesterase (BChE), a target in advanced Alzheimer's disease, exploring this and other neurological targets is a logical next step. nih.govmdpi.com
The investigation of antimicrobial properties is another promising direction. Combinatorial libraries of benzamides have been screened to identify novel antibacterial and antifungal agents. wright.edu Given the urgent need for new antimicrobial drugs, testing this compound against a panel of pathogenic bacteria and fungi could yield valuable results. The mechanism of action of benzamide derivatives can involve the inhibition of specific enzymes or the modulation of receptor activity, and identifying these molecular interactions is crucial. nih.govnih.gov
| Potential Bioactivity | Rationale Based on Analogue Studies | Example Molecular Targets |
| Anticancer | Substituted benzamides have shown antiproliferative effects in various cancer cell lines. researchgate.net | Kinases, Histone Deacetylases (HDACs) |
| Neuroprotective | N-benzyl benzamide derivatives are potent inhibitors of butyrylcholinesterase (BChE). nih.govmdpi.com | Butyrylcholinesterase, Dopamine Receptors, Sigma Receptors |
| Antimicrobial | Combinatorial libraries of benzamides have yielded compounds with antibacterial and antifungal activity. wright.edu | Bacterial or Fungal Enzymes |
| Anti-inflammatory | Certain N-cyclohexyl-substituted benzamides exhibit anti-inflammatory properties. walshmedicalmedia.com | Cyclooxygenase (COX) enzymes |
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. acs.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition, thereby accelerating the design-build-test-learn cycle. nih.govnih.gov
For this compound, AI and ML can be applied in several key areas. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogues with their biological activity. nih.gov By training a model on a dataset of synthesized this compound derivatives and their measured activities, it becomes possible to predict the potency of virtual, yet-to-be-synthesized compounds. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
De novo drug design represents another exciting application. Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to generate entirely new chemical structures that are optimized for specific properties, such as high predicted binding affinity to a target and favorable pharmacokinetic profiles. nih.gov These models could be used to design novel benzamide scaffolds that retain the key features of this compound while exploring new chemical space.
Furthermore, ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, a critical step in drug development. semanticscholar.org By building predictive models for properties like blood-brain barrier permeability or metabolic stability, researchers can design this compound analogues with improved drug-like characteristics from the outset.
Advancements in Sustainable and Green Chemistry Approaches for this compound Synthesis
The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. The synthesis of amides, a cornerstone reaction in organic chemistry, is a key area for the application of green chemistry principles. sioc-journal.cnucl.ac.uknumberanalytics.com Future research on this compound should prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant amounts of byproducts. ucl.ac.uk Catalytic methods, which use a small amount of a catalyst to facilitate the reaction, are a more sustainable alternative. ucl.ac.uk For the synthesis of this compound, this could involve the direct condensation of 4-tert-butylbenzoic acid and benzylamine using a reusable solid acid catalyst, such as activated silica (B1680970) or a supported ionic liquid catalyst. whiterose.ac.ukresearchgate.net The use of ultrasound irradiation has also been shown to accelerate amide formation under mild conditions. researchgate.net
Biocatalysis, using enzymes or whole-cell systems, offers a highly selective and environmentally benign approach to amide synthesis. numberanalytics.comrsc.org Enzymes like lipases or engineered N-acyltransferases could potentially be used to catalyze the formation of this compound in aqueous media at ambient temperature, representing a significant improvement in sustainability. rsc.org Another green approach involves photochemical methods; for instance, UV light has been used to induce the synthesis of 2-aminobenzamides from 2-nitrobenzaldehydes and amines in a one-pot reaction. thieme-connect.com Exploring similar light-driven methodologies for this compound could lead to more energy-efficient syntheses.
| Green Chemistry Approach | Principle | Potential Application for Synthesis |
| Catalytic Direct Amidation | Use of a recyclable catalyst to directly couple a carboxylic acid and an amine, avoiding stoichiometric activators. ucl.ac.ukwhiterose.ac.uk | Reaction of 4-tert-butylbenzoic acid and benzylamine with a solid acid catalyst (e.g., K60 silica). whiterose.ac.uk |
| Biocatalysis | Utilization of enzymes (e.g., lipases, N-acyltransferases) to perform the reaction in environmentally benign solvents like water. numberanalytics.comrsc.org | Whole-cell or isolated enzyme-catalyzed synthesis from the corresponding acid and amine. rsc.org |
| Ultrasonic Irradiation | Using sound waves to promote the reaction, often leading to shorter reaction times and milder conditions. researchgate.net | Acceleration of the direct condensation reaction in the presence of a catalyst. researchgate.net |
| Photochemistry | Using light as an energy source to drive the chemical transformation. thieme-connect.com | Development of a light-induced synthetic route from suitable precursors. |
Interdisciplinary Research Combining Synthetic Chemistry with Advanced Biophysical Techniques
To fully elucidate the potential of this compound and its analogues, a multidisciplinary approach is essential. The integration of synthetic chemistry with advanced biophysical and computational techniques will provide a deeper understanding of the structure-function relationships that govern the activity of these compounds.
Once novel analogues are synthesized, their interaction with potential biological targets can be characterized using a suite of biophysical methods. Surface Plasmon Resonance (SPR) can be used to measure the binding affinity and kinetics of a compound to a target protein in real-time, as has been demonstrated for N-benzyl benzamide inhibitors of butyrylcholinesterase. nih.govIsothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, revealing the enthalpic and entropic driving forces.
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details of how these compounds bind to their targets. This structural information is invaluable for rational drug design, allowing for the precise modification of the ligand to improve its fit and interactions with the binding site. nih.gov
Molecular docking and molecular dynamics (MD) simulations serve as powerful computational tools to complement these experimental techniques. Docking can predict the preferred binding pose of a ligand in a protein's active site, while MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.commdpi.comrsc.org This synergy between synthesis, biophysical characterization, and computational modeling creates a powerful feedback loop for the iterative design and optimization of this compound-based compounds with desired biological or material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
